molecular formula C13H8BrNOS B1347280 2-(Benzo[d]thiazol-2-yl)-4-bromophenol CAS No. 6344-17-8

2-(Benzo[d]thiazol-2-yl)-4-bromophenol

Cat. No.: B1347280
CAS No.: 6344-17-8
M. Wt: 306.18 g/mol
InChI Key: ZYMZFYQTMLOGQG-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational scaffold for a vast array of molecules with significant biological activities. niscpr.res.innih.gov This structural motif is prevalent in medicinal chemistry, and its derivatives have been extensively explored for therapeutic applications. nih.govnih.gov The versatility of the benzothiazole ring allows for chemical modifications at various positions, leading to a wide chemical diversity with a broad spectrum of pharmacological properties. nih.gov

Researchers have successfully synthesized numerous benzothiazole analogues that exhibit a myriad of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, antioxidant, and anticancer activities. niscpr.res.innih.gov The inherent aromaticity of the benzothiazole system provides stability, while the presence of nitrogen and sulfur heteroatoms offers reactive sites for functionalization, making it a privileged structure in drug discovery and development. mdpi.com The continuous investigation into novel benzothiazole derivatives underscores their established importance and future potential in the creation of new therapeutic agents.

Chemical Structure and Salient Features of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol

The chemical identity of this compound is defined by its unique molecular architecture. The structure features a phenol (B47542) ring connected at its second position to the second position of a benzothiazole moiety. Furthermore, the phenol ring is substituted with a bromine atom at the fourth position. This specific arrangement of a hydroxyl group, a bromine atom, and the fused heterocyclic system imparts distinct physical and chemical properties to the molecule. The molecular formula of the compound is C₁₃H₈BrNOS.

The salient features of its structure include the acidic phenolic hydroxyl group, which can act as a proton donor, and the nitrogen atom in the thiazole ring, which can act as a proton acceptor. This configuration is crucial for forming intramolecular hydrogen bonds. The presence of the electron-withdrawing bromine atom can influence the electronic properties and reactivity of the phenol ring.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-bromophenol
CAS Number 6344-17-8
Molecular Formula C₁₃H₈BrNOS
Molecular Weight 306.18 g/mol
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O

| InChI Key | ZYMZFYQTMLOGQG-UHFFFAOYSA-N |

Research Trajectory and Scope of Investigations on this compound

The research trajectory for this compound encompasses its chemical synthesis and the exploration of its potential applications stemming from its distinct structural characteristics.

Synthesis: The primary synthesis route reported for this compound involves the reaction between 5-bromo-2-hydroxybenzaldehyde and 2-aminobenzenethiol. This condensation reaction is typically facilitated by a catalyst, such as iodine, in a solvent like methanol. The process yields the target compound, which can then be purified by recrystallization.

Investigations into Potential Applications: Scientific investigations into this compound have primarily focused on two areas: biological activity and material science.

Anticancer Research: As a member of the benzothiazole family, which is known for its anticancer properties, this compound has been evaluated for its potential inhibitory effects on various cancer cell lines. Research suggests it may target signaling pathways associated with tumor growth and proliferation. However, specific, detailed data on its cytotoxicity (e.g., IC₅₀ values) against particular cell lines are not widely available in the public domain.

Fluorescent Properties and Material Science: The compound is recognized for its potential to exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This photochemical process, enabled by the proximity of the phenolic proton donor and the thiazole proton acceptor, can result in fluorescence with a large Stokes shift. This property makes it a candidate for the design of fluorescent probes for biological imaging and potential applications in organic electronics and photonic devices. While theoretical studies on similar molecules support this potential, detailed experimental photophysical data, such as quantum yields and fluorescence lifetimes for this compound, remain specialized.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzothiazole
5-bromo-2-hydroxybenzaldehyde
2-aminobenzenethiol
Iodine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMZFYQTMLOGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418064
Record name NSC50179
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URL https://comptox.epa.gov/dashboard/DTXSID40418064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-17-8
Record name NSC50179
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC50179
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzo D Thiazol 2 Yl 4 Bromophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy using the FT-IR technique provides critical insights into the functional groups present in 2-(Benzo[d]thiazol-2-yl)-4-bromophenol. The infrared spectrum is characterized by several distinct absorption bands that confirm its molecular structure.

A broad absorption band, typically observed in the region of 3000-3400 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected in the 1615-1640 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ range. The C-N stretching absorption is generally found between 1266-1382 cm⁻¹. The presence of the bromine atom on the phenol (B47542) ring gives rise to a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch (Phenolic)3000-3400 (Broad)
C-H Stretch (Aromatic)>3000
C=N Stretch (Thiazole)1615-1640
C=C Stretch (Aromatic)1400-1600
C-N Stretch1266-1382
C-Br Stretch500-700

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the phenolic O-H proton typically appears as a broad singlet. The aromatic protons of the benzothiazole (B30560) and bromophenol rings resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants depend on the substitution pattern and the neighboring protons.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the electronegative hydroxyl group (C-OH) and the carbon attached to the bromine atom (C-Br) will have characteristic chemical shifts influenced by these substituents. The carbons of the benzothiazole moiety will also show distinct signals, with the C=N carbon appearing further downfield.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.5Complex multiplets due to coupling.
¹H (Phenolic OH)Variable (Broad Singlet)Position is concentration and solvent dependent.
¹³C (Aromatic)110 - 160Includes carbons of both ring systems.
¹³C (C-OH)~150 - 160Downfield shift due to oxygen.
¹³C (C-Br)~110 - 120Shielded compared to other aromatic carbons.
¹³C (C=N)>160Characteristic of the thiazole carbon.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

HRMS is employed to determine the exact mass of the compound, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₁₃H₈BrNOS, the theoretical monoisotopic mass is 304.9564 m/z. Experimental HRMS data would be expected to show a measured mass very close to this calculated value, typically within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Data

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated π-system. The spectrum typically exhibits intense absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. The extended conjugation between the benzothiazole and bromophenol rings leads to absorptions at longer wavelengths. Studies on similar brominated aromatic compounds indicate that the bromine substituent can cause a red-shift in the absorption bands. This compound's ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) makes its electronic properties particularly interesting, often resulting in a large Stokes shift, which is a significant separation between the absorption and emission maxima.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide information on the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA) would be used to determine the decomposition temperature of this compound. A TGA curve would show the mass of the sample as a function of increasing temperature, with a sharp drop in mass indicating the onset of thermal decomposition. Benzothiazole derivatives are often noted for their good thermal stability.

Differential Scanning Calorimetry (DSC) is used to identify phase transitions, such as melting. A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the crystalline solid. For related benzothiazole compounds, DSC has been used to determine sharp melting points, which is also an indicator of the compound's purity.

Theoretical and Computational Investigations into 2 Benzo D Thiazol 2 Yl 4 Bromophenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a widely used tool for predicting the structural, molecular, and spectral properties of organic compounds. researchgate.net Its application to benzothiazole (B30560) derivatives allows for a detailed understanding of their geometric and electronic properties. nih.govmdpi.com Calculations are often performed using specific functionals, such as Becke's-3-parameter-Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G or higher, to provide a balance between accuracy and computational cost. niscpr.res.innih.gov This theoretical framework is instrumental in elucidating the fundamental characteristics of molecules like 2-(Benzo[d]thiazol-2-yl)-4-bromophenol.

Geometry optimization is a fundamental computational procedure that seeks to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, the molecular structure is characterized by a benzothiazole ring system linked to a 4-bromophenol (B116583) moiety. smolecule.com Theoretical calculations on the closely related positional isomer, 2-(Benzothiazol-2-yl)-5-bromophenol, have been performed to understand its structure. researchgate.net These studies show that the molecule is largely planar, a feature that is critical for its electronic properties.

A key structural feature of these types of molecules is the presence of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the nitrogen atom of the thiazole (B1198619) ring. nih.gov This interaction plays a significant role in stabilizing the planar conformation of the molecule. DFT calculations on similar benzothiazole derivatives have shown that the optimized geometries are in good agreement with experimental data obtained from X-ray crystallography, lending confidence to the theoretical predictions. mdpi.com The planarity is essential for the π-conjugation across the molecule, which influences its electronic and optical properties.

Table 1: Selected Optimized Geometrical Parameters for a Benzothiazole Derivative Note: Data is based on a representative benzothiazole structure from computational studies. Actual values for this compound may vary.

ParameterBond Length (Å) / Angle (°)
O-H0.97
H···N1.78
O···N2.65
C-O1.36
C-S1.76
C=N1.38
O-H···N Angle145.0
Benzothiazole-Phenol Dihedral Angle~0.0 - 5.0

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. bohrium.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating a potential for significant charge transfer within the molecule. niscpr.res.inniscpr.res.in For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole and phenol (B47542) rings, while the LUMO is often localized on the benzothiazole moiety, which acts as the electron-accepting part of the molecule. This distribution facilitates an intramolecular charge transfer (ICT) from the phenol ring to the benzothiazole system upon excitation. Theoretical studies on the isomer 2-(Benzothiazol-2-yl)-5-bromophenol show that the energy gap is influenced by atomic electronegativity, which can affect absorption and fluorescence spectra. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative Note: Values are illustrative and based on DFT calculations for similar compounds.

OrbitalEnergy (eV)
HOMO-5.53
LUMO-0.83
Energy Gap (ΔE)4.70

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comscirp.org The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative electrostatic potential, typically colored in shades of red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. scirp.org

For this compound, the MEP surface is expected to show a significant negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack and hydrogen bonding. nih.govmdpi.com The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it the most likely site for nucleophilic attack. The aromatic rings will show intermediate potential (green), while the bromine atom will also influence the charge distribution.

Natural Bond Orbital (NBO) analysis provides a detailed insight into the bonding and electronic structure of a molecule by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.org This method is particularly useful for quantifying the strength of intramolecular interactions, such as hydrogen bonds and hyperconjugative effects. The stabilization energy, E(2), associated with the charge transfer from a donor NBO to an acceptor NBO is a key indicator of the interaction strength. scirp.org

In this compound, a significant intramolecular interaction is the hydrogen bond between the lone pair of the thiazole nitrogen atom (nN) and the antibonding orbital of the hydroxyl group's O-H bond (σO-H). This n → σ interaction leads to electron density transfer, which stabilizes the planar conformation of the molecule. NBO analysis on similar benzothiazole systems has quantified these intramolecular charge transfer interactions, revealing stabilization energies that can range from 24 to 55 kcal/mol, confirming the presence of a strong intramolecular hydrogen bond. scirp.org

Table 3: NBO Analysis of a Key Intramolecular Interaction in a Benzothiazole Derivative Note: Data is representative of the O-H···N hydrogen bond interaction.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ*(O-H)~30-50

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a molecule with low hardness and high electrophilicity index is generally considered more reactive. scirp.org

Table 4: Calculated Global Reactivity Descriptors for a Benzothiazole Derivative Note: Values are illustrative and calculated from representative HOMO/LUMO energies.

DescriptorValue (eV)
Ionization Potential (I)5.53
Electron Affinity (A)0.83
Electronegativity (χ)3.18
Chemical Hardness (η)2.35
Chemical Softness (S)0.21
Electrophilicity Index (ω)2.15

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing a picture of the electron distribution. niscpr.res.in The calculated atomic charges are useful for understanding a molecule's electrostatic potential, dipole moment, and chemical reactivity. irjweb.com Atoms with a more negative charge are likely to act as electron donors, while those with a more positive charge are potential electron acceptors. irjweb.com

In the structure of this compound, it is expected that the heteroatoms (oxygen, nitrogen, and sulfur) will carry negative charges due to their high electronegativity. Specifically, the phenolic oxygen and the thiazole nitrogen are anticipated to be significant centers of negative charge. researchgate.net The hydrogen atom of the hydroxyl group and some of the carbon atoms bonded to these electronegative atoms are expected to have positive charges. This charge distribution is crucial for the molecule's intermolecular interactions and its biological activity.

Table 5: Illustrative Mulliken Atomic Charges for Key Heteroatoms in a Benzothiazole Derivative Note: These values are based on general findings for similar molecular structures.

AtomMulliken Charge (a.u.)
O (hydroxyl)-0.45 to -0.60
N (thiazole)-0.35 to -0.50
S (thiazole)+0.20 to +0.40
C (bonded to O)+0.25 to +0.40
H (hydroxyl)+0.30 to +0.45

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.com It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is particularly useful for predicting and interpreting UV-visible absorption and emission spectra.

Vertical excitation energies correspond to the energy difference between the ground electronic state and an excited state at the ground state's equilibrium geometry. These energies are crucial for predicting the absorption maxima in UV-visible spectra. Similarly, vertical emission energies are calculated at the equilibrium geometry of the first excited state and are used to predict fluorescence maxima.

To illustrate the kind of data generated in such studies, the following table presents hypothetical TD-DFT calculated absorption and emission wavelengths for this compound in different solvents, based on trends observed for similar molecules.

SolventCalculated Absorption Wavelength (nm)Calculated Emission Wavelength (nm)
Toluene340530
Dichloromethane345545
Acetonitrile350560
Methanol355570

Note: These are representative values based on trends for similar compounds and are not experimentally verified for this compound.

Many 2-(2'-hydroxyphenyl)benzothiazole derivatives exhibit Excited State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring. This process leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes shift observed in the fluorescence spectra of these compounds.

Potential Energy Curves (PECs) are calculated to map the energy of the molecule as a function of the O-H bond distance and the N...H distance, both in the ground state (S₀) and the first excited state (S₁). These curves are instrumental in understanding the ESIPT mechanism. For related benzothiazole derivatives, TD-DFT calculations have shown that in the S₁ state, the energy barrier for proton transfer is very low or non-existent, facilitating an ultrafast ESIPT process. mdpi.com In contrast, the ground state typically has a significant energy barrier, preventing proton transfer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not prominent in the literature, simulations of related benzothiazole and benzimidazole (B57391) derivatives have been performed to investigate their dynamic behavior in various environments. jksus.orgnih.gov

For molecules exhibiting ESIPT, MD simulations can provide insights into the role of solvent molecules and conformational changes in the proton transfer process. For example, simulations can reveal how solvent polarity and hydrogen bonding capabilities can influence the stability of the enol and keto tautomers and the kinetics of the ESIPT. In the context of drug design, MD simulations are used to study the stability of a ligand bound to a protein's active site. For instance, benzothiazole derivatives have been investigated as potential inhibitors for enzymes like SARS-CoV-2 Mpro and human ACE2 receptor, with MD simulations helping to understand the stability of the protein-ligand complex. jksus.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling using Computational Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to predict the properties or biological activities of chemical compounds based on their molecular structures. These models use calculated molecular descriptors to establish a mathematical relationship with the property of interest.

For benzothiazole and phenol derivatives, QSPR and QSAR studies have been conducted to predict various properties, including antioxidant activity, antibacterial and antifungal activity, and anticancer potential. researchgate.netnih.govnih.govchula.ac.th For example, in a QSAR study of benzothiazole derivatives as antibacterial agents, descriptors such as topological indices, electronic parameters, and steric properties were used to build a model that could predict the antibacterial potency. researchgate.netnih.govnih.gov Similarly, QSPR studies on phenolic compounds have been used to model properties like aqueous solubility and antioxidant capacity. shd-pub.org.rsresearchgate.net

While a specific QSPR model for this compound has not been reported, the methodologies from studies on related compounds could be applied to predict its properties. A hypothetical QSPR model might use descriptors such as:

Topological descriptors: Molecular connectivity indices, Wiener index.

Electronic descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment.

Geometrical descriptors: Molecular surface area, molecular volume.

The following table shows a hypothetical set of descriptors and their potential correlation with a property like antioxidant activity for a series of benzothiazole derivatives.

DescriptorValueCorrelation with Activity
HOMO Energy (eV)-6.2Positive
LUMO Energy (eV)-1.8Negative
Dipole Moment (Debye)3.5Positive
Molecular Surface Area (Ų)250Negative

Note: This table is for illustrative purposes and does not represent real data for this compound.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated spectroscopic and structural parameters with those obtained from experimental techniques.

The synthesis of this compound has been described, involving the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzenethiol. smolecule.com While detailed experimental spectroscopic data for this specific compound is scarce in the literature, structural information can be inferred from closely related compounds. For instance, the crystal structure of 2-[(1,3-benzothiazol-2-yl)iminomethyl]-4-bromophenol, a Schiff base derivative, has been reported. nih.govresearchgate.net This data can be used to benchmark computational predictions of bond lengths, bond angles, and dihedral angles.

The following table presents a hypothetical comparison of calculated and experimental structural parameters for the core benzothiazole-phenol linkage.

ParameterCalculated (DFT)Experimental (X-ray Crystallography of a related compound)
C-C bond length (phenol-thiazole)1.48 Å1.47 Å
C-N bond length (in thiazole ring)1.38 Å1.39 Å
Dihedral angle (phenol-thiazole)10°3.1°

Note: Experimental values are for 2-[(1,3-benzothiazol-2-yl)iminomethyl]-4-bromophenol and are used for comparative purposes. nih.govresearchgate.net

Such correlations are vital for refining computational models and ensuring their predictive accuracy for designing new molecules with desired properties.

Photophysical Properties and Intramolecular Proton Transfer in 2 Benzo D Thiazol 2 Yl 4 Bromophenol Systems

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism and Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule upon excitation by light. In 2-(benzo[d]thiazol-2-yl)-4-bromophenol, which belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family, an intramolecular hydrogen bond exists between the hydroxyl group (-OH) on the phenol (B47542) ring and the nitrogen atom of the benzothiazole (B30560) moiety in the ground state (enol form). researchgate.netresearchgate.net

This rapid tautomerization is responsible for the characteristic dual emission observed in some HBT derivatives and the exceptionally large Stokes shift (the difference between the absorption and emission maxima), as the emission originates from the structurally relaxed keto tautomer, which has a lower energy level than the initially excited enol form. researchgate.netnih.gov The ESIPT process is a critical factor in the development of fluorescent probes, photostabilizers, and light-emitting devices. researchgate.net

Photoisomerization and Tautomerization Phenomena

The ESIPT process is a form of photo-tautomerization, leading to the existence of different isomers, primarily the enol and keto forms. In the ground state, the molecule exists predominantly in the stable enol form. Following light absorption, it is promoted to the excited enol state (E). From this state, the ultrafast proton transfer leads to the formation of the excited keto tautomer (K). researchgate.netnih.gov

Emission of a photon (fluorescence) occurs from the excited keto state, which then relaxes to the keto ground state (K). The keto ground state is typically unstable and rapidly reverts to the more stable enol ground state (E) via a non-radiative process, completing the photocycle. researchgate.net In some systems, isomerization between different conformers, such as syn-keto and anti-keto forms, can also occur in the excited state, further influencing the photophysical properties. nih.gov The efficiency and dynamics of these tautomerization and isomerization processes are highly sensitive to the molecular structure and the surrounding environment. nih.gov

Solvent Effects on Absorption and Emission Spectra

The absorption and emission properties of this compound and related HBT derivatives are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov The absorption spectra, which correspond to the π-π* electronic transitions of the enol form, are generally located in the UV region between 260 to 370 nm. researchgate.netresearchgate.net In many cases, as the solvent polarity increases, the absorption peaks show a declining trend in intensity. researchgate.net

The effect on the emission spectra is often more pronounced. In nonpolar solvents, a single emission band is typically observed from the keto tautomer, resulting from the ESIPT process. However, in polar or hydrogen-bonding solvents, dual fluorescence can sometimes be observed. researchgate.net One band corresponds to the emission from the locally excited enol form, and the other, significantly red-shifted band, corresponds to the emission from the keto tautomer. researchgate.net This is because polar solvents can stabilize the excited enol state or disrupt the intramolecular hydrogen bond, thus competing with the ESIPT process. researchgate.net The use of different solvents can lead to unequal perturbation of the ground and excited electronic states, causing variations in the absorption and emission spectra. ekb.egresearchgate.net

The following table summarizes the typical solvatochromic behavior observed for HBT-type compounds in various solvents.

SolventPolarityTypical Absorption λmax (nm)Typical Emission λmax (nm)Stokes Shift (nm)
TolueneNonpolar~335~510~175
DichloromethanePolar Aprotic~336~530-550~194-214
AcetonitrilePolar Aprotic~335~490-560~155-225
MethanolPolar Protic~334~450, 520 (Dual)-
DMFPolar Aprotic~338~530~192

Note: Data is representative of the 2-(2'-hydroxyphenyl)benzothiazole class of compounds and may vary for the specific 4-bromo derivative. researchgate.netekb.egarkat-usa.org

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φf) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For ESIPT-active molecules like this compound, these values can vary significantly depending on the molecular structure and environment. In solution, many ESIPT dyes exhibit weak emission due to detrimental molecular motions in the excited state that promote non-radiative decay pathways. nih.gov

However, substitution on the benzothiazole or phenol rings can significantly alter the quantum yield. For instance, introducing electron-donating or electron-withdrawing groups can tune the electronic properties and impact the radiative and non-radiative decay rates. nih.gov For some benzothiazole derivatives, quantum yields in solution can be relatively high, ranging from 0.77 to 0.96 in solvents like dichloromethane. arkat-usa.org The excited-state lifetimes for such compounds are typically in the nanosecond range (e.g., 8-10 ns), indicating that non-radiative de-excitation pathways are minimal in these specific systems. arkat-usa.org In contrast, the emission lifetime of the keto tautomer formed via ESIPT is often much shorter, on the order of tens to hundreds of picoseconds. nih.gov

Compound TypeSolventQuantum Yield (Φf)Lifetime (τ) (ns)
Indazole-benzothiadiazoleDichloromethane0.77 - 0.96~8 - 10
Benzothiazole-difluoroborateDichloromethane0.35 - 0.46Not Specified
2-(2′-hydroxyphenyl)-benzoxazoleToluene0.02Not Specified

Note: This table presents data for various benzothiazole and related heterocyclic derivatives to illustrate typical ranges. nih.govarkat-usa.orgnih.gov

Aggregation-Induced Emission (AIE) Characteristics of this compound Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often observed in derivatives of this compound. rsc.orgnih.gov

The mechanism behind AIE in these systems is often attributed to the restriction of intramolecular motions (RIM), such as the rotation between the phenolic and benzothiazole subunits. rsc.org In dilute solutions, these rotational motions act as non-radiative decay channels, quenching the fluorescence. When the molecules aggregate, these intramolecular rotations are physically hindered, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to a significant enhancement of fluorescence emission. nih.govrsc.org

Derivatives of 2-(benzo[d]thiazol-2-yl)phenol designed with AIE properties often incorporate bulky groups that promote non-planar structures and prevent π-stacking, which typically quenches fluorescence. nih.gov The combination of ESIPT and AIE properties is particularly advantageous, resulting in materials with large Stokes shifts and high solid-state emission efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs), bioimaging, and chemical sensors. nih.govnih.gov The emission efficiency of AIE-active ESIPT compounds can reach values as high as 0.27 in the aggregated state. rsc.org

Advanced Applications in Materials Science and Chemical Sensing of 2 Benzo D Thiazol 2 Yl 4 Bromophenol and Its Derivatives

Fluorescent Probes for Analytical and Imaging Applications

Derivatives of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol are widely explored as fluorescent probes due to their advantageous photophysical characteristics, such as high quantum yields and large Stokes shifts. researchgate.net These properties are often linked to mechanisms like excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). researchgate.net

Design Principles for Selective Sensing

The design of selective fluorescent probes based on the 2-(hydroxyphenyl)benzothiazole (HBT) scaffold, to which this compound belongs, often leverages the ESIPT process. researchgate.net In this mechanism, the probe in its ground state exists in an enol form. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, creating an excited keto tautomer which then fluoresces. This process results in a large Stokes shift, minimizing self-absorption and enhancing detection sensitivity. researchgate.net

Selectivity for specific analytes is achieved by modifying the core structure with particular recognition sites. The interaction between the analyte and the probe can modulate the photophysical processes (ESIPT, ICT, PET), leading to a detectable change in the fluorescence signal, such as quenching, enhancement, or a ratiometric shift. researchgate.netnih.gov For instance, the introduction of a thioacetal group can create a specific reaction site for mercury ions, while the inherent oxygen and nitrogen atoms of the benzothiazole core can act as a binding site for copper ions. nih.gov Similarly, incorporating moieties with strong electron-donating or withdrawing capabilities can tune the probe's sensitivity and selectivity for different ions or molecules. researchgate.net

Detection of Metal Ions and Other Analytes

The versatility of the benzothiazole framework has led to the development of probes for a variety of important analytes.

Zinc (Zn²⁺): A derivative, N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((pyridin-2-ylmethyl)amino)acetamide, has been developed as a highly selective and sensitive fluorescent sensor for Zn²⁺. nih.gov In aqueous solution, this sensor exhibits a distinct enhancement of a longer-wavelength emission upon binding Zn²⁺ in a 1:1 stoichiometry, which activates the ESIPT process. nih.gov

Aluminum (Al³⁺): An easily prepared benzothiazole-based probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), has shown high selectivity and sensitivity for Al³⁺. mdpi.comnih.gov The binding of Al³⁺ inhibits the intramolecular charge transfer (ICT) process, resulting in a noticeable blue-shift in the fluorescence spectrum and a color change visible to the naked eye. nih.gov The probe binds to Al³⁺ in a 1:1 ratio. mdpi.comnih.gov

Mercury (Hg²⁺) and Copper (Cu²⁺): A dual-reaction site probe, 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT), was designed to distinguish between Hg²⁺ and Cu²⁺. nih.gov It exhibits a ratiometric fluorescent response to Hg²⁺, causing a color change from green to blue, and a fluorescence quenching response to Cu²⁺. nih.gov This dual functionality allows for the separate detection of these two metal ions without mutual interference. nih.gov The detection limits for Hg²⁺ and Cu²⁺ by some peptide-based probes can be as low as 37 nM and 105 nM, respectively. rsc.org

Sulfide (S²⁻): A novel fluorescent probe based on a 2-Benzo[d]thiazolyl-4-quinolinylphenol skeleton demonstrated excellent sensitivity for hydrogen sulfide (H₂S), with a low detection limit of 79 nM. nih.gov The probe, upon reacting with H₂S, shows a significant increase in yellow fluorescence emission. nih.gov

The table below summarizes the performance of various benzothiazole-based fluorescent probes for different analytes.

Probe Name/DerivativeTarget Analyte(s)Sensing MechanismDetection LimitReference
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((pyridin-2-ylmethyl)amino)acetamideZn²⁺ESIPT Turn-OnNot Specified nih.gov
5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM)Al³⁺ICT InhibitionNot Specified mdpi.comnih.gov
2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT)Hg²⁺ / Cu²⁺Ratiometric / QuenchingNot Specified nih.gov
Dansyl-His-Pro-Gly-Trp-NH₂ (Peptide-based)Hg²⁺ / Cu²⁺Ratiometric / Quenching37 nM / 105 nM rsc.org
Nopinone-based 2-Benzo[d]thiazolyl-4-quinolinylphenol skeleton (NPS)H₂SFluorescence Turn-On79 nM nih.gov
(2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) (PDBT)CN⁻Ratiometric0.62 µM nih.gov

Applications in Environmental Monitoring

The high sensitivity and selectivity of these fluorescent probes make them suitable for environmental monitoring. Probes have been successfully applied to detect Al³⁺ in river water samples. mdpi.comnih.gov Furthermore, their utility extends to monitoring H₂S in real water samples, showcasing their potential for assessing environmental pollution. nih.gov The ability to detect cyanide ions in water with a detection limit below the WHO standard for drinking water further highlights their practical environmental applications. nih.gov The solvatochromic properties of some benzothiazole derivatives, where their fluorescence color changes with solvent polarity, also present opportunities for their use in sensing solvent composition. nih.gov

Development of Organic Electronic and Photonic Materials

The benzothiazole moiety is a valuable building block for creating donor-acceptor materials used in organic electronics due to its electron-withdrawing nature. nih.gov This characteristic is crucial for tuning the optical and electronic properties of materials for specific applications. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Benzothiazole derivatives have been synthesized and investigated for their use in OLEDs. researchgate.net For example, benzothiazole-based blue fluorescent materials have been developed that demonstrate the potential of this class of compounds in electroluminescent devices. researchgate.net The incorporation of the benzothiazole unit can influence the electronic properties of the material, which is a key factor in the performance of OLEDs. mdpi.com

In the realm of organic solar cells (OSCs), benzothiazole has been used as a weaker electron-withdrawing unit compared to the more common benzothiadiazole (BT) to fine-tune the properties of polymers. nih.gov This strategy has been employed in donor-acceptor type polymers, leading to high power conversion efficiencies (PCEs). osti.gov For instance, a polymer incorporating a difluorinated benzothiazole building block, when blended with a non-fullerene acceptor, achieved a PCE of 16.08%. osti.gov The use of thiazolyl-substituted benzodithiophene has also been shown to be an effective strategy for constructing high-performance wide-bandgap polymer donors for OSCs. nankai.edu.cn

The table below presents key performance data for organic solar cells utilizing benzothiazole-based polymers.

Polymer NameAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)Reference
PBTATBT-4fY616.08%0.81 V27.25 mA/cm²72.70% osti.gov
PBDTSF-FBTNot Specified11.66%Not SpecifiedNot SpecifiedNot Specified nih.gov
PBDT-oTzNot Specified15.02%Not SpecifiedNot SpecifiedNot Specified nankai.edu.cn

Photochromic and Thermochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another area where benzothiazole-related structures show promise. Terarylene derivatives incorporating benzothienyl and thiazole (B1198619) moieties have been synthesized and shown to exhibit photochromic properties in both solution and as bulk amorphous films. rsc.org These materials demonstrate fairly high photoreactivities and can even exhibit photochromism in a single crystalline phase. rsc.org While direct evidence for thermochromic (temperature-induced color change) properties of this compound is less documented, the versatile electronic nature of the benzothiazole core suggests that derivatives could be designed to exhibit this behavior.

Ligand Chemistry and Coordination Complexes of this compound and its Derivatives

The rich coordination chemistry of this compound and its derivatives stems from the presence of multiple donor atoms, primarily the nitrogen of the thiazole ring and the oxygen of the phenolic group. These sites allow for the formation of stable chelate rings with a variety of metal ions, leading to the generation of diverse coordination complexes with interesting structural and physicochemical properties.

Synthesis and Structural Elucidation of Metal Complexes of this compound Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, can be optimized to favor the formation of the desired complex.

For instance, the synthesis of Co(III) and Ru(III) complexes with a related Schiff base ligand, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM), is achieved by refluxing a methanolic solution of the ligand and the respective metal chloride (CoCl₂·6H₂O or RuCl₃·2H₂O) biointerfaceresearch.com. The resulting solid complexes can then be isolated by filtration and purified by recrystallization. A general synthetic route can be depicted as:

Ligand + Metal Salt → [Metal(Ligand)n] Complex

The structural elucidation of these complexes is paramount to understanding their properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide valuable information about the coordination environment of the metal ion. For example, in the IR spectrum, a shift in the C=N stretching frequency of the thiazole ring and the O-H stretching frequency of the phenolic group upon complexation indicates the involvement of these groups in coordination to the metal center ijper.org.

Table 1: Representative Synthetic and Structural Data for Related Benzothiazole Metal Complexes

ComplexMetal IonLigandGeometryKey Structural Features
[Co(BMM)₂]ClCo(III)2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenolOctahedralCoordination via imine nitrogen and phenolic oxygen biointerfaceresearch.com
[Ru(BMM)₂]Ru(III)2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenolOctahedralBidentate chelation forming a stable complex biointerfaceresearch.com
[Pd(BTADH)₂]Pd(II)4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diolSquare PlanarCoordination through imine nitrogen and phenolic oxygen orientjchem.org

Coordination Modes and Geometries in Metal Complexes

The this compound ligand is expected to act as a bidentate chelating agent, coordinating to metal ions through the thiazole nitrogen atom and the deprotonated phenolic oxygen atom. This forms a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting complex.

The coordination number and the preferred geometry of the metal complexes are influenced by several factors, including the size and electronic configuration of the metal ion, the steric hindrance of the ligand, and the nature of the counter-ions. Common geometries observed for transition metal complexes with related benzothiazole-based ligands include octahedral, tetrahedral, and square planar.

For instance, Co(III) and Ru(III) complexes with the BMM ligand adopt an octahedral geometry, with two tridentate ligands coordinating to the central metal ion biointerfaceresearch.com. In contrast, Pd(II) complexes with similar ligands often exhibit a square planar geometry orientjchem.org. The specific coordination environment can be fine-tuned by modifying the substituents on the benzothiazole or phenol (B47542) rings.

Spectroscopic and Magnetic Properties of Derived Coordination Compounds

The spectroscopic and magnetic properties of coordination compounds derived from this compound are a direct consequence of the interaction between the metal ion and the ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands provide insights into the electronic structure and geometry of the complex. For example, the electronic spectra of Co(II) and Cu(II) complexes with a benzothiazole-derived ligand have been used to suggest octahedral and distorted octahedral geometries, respectively orientjchem.org.

Infrared Spectroscopy: As mentioned earlier, IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and O-H groups are indicative of complex formation ijper.org.

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which helps in elucidating the oxidation state and the geometry of the metal center. For instance, a magnetic moment of 5.38 BM for a Mn(II) complex with a benzothiazole-derived ligand is consistent with a high-spin octahedral geometry orientjchem.org.

Catalytic Applications (e.g., Photocatalysis, Organocatalysis)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for various catalytic applications.

Photocatalysis: Benzothiazole derivatives have been investigated for their photocatalytic activity, particularly in the degradation of organic pollutants nih.govresearchgate.net. The extended π-conjugation in these molecules allows them to absorb UV or visible light, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions, leading to the degradation of pollutants. For example, the photodegradation of benzothiazole in the presence of a semiconductor photocatalyst like α-Fe₂O₃ has been reported to be an effective method for its removal from wastewater nih.gov. Metal-organic frameworks (MOFs) incorporating thiazole derivatives have also shown excellent photocatalytic activity for the oxidative coupling of amines and the degradation of cationic dyes under sunlight irradiation rsc.org.

Organocatalysis: Benzothiazole-containing molecules have also found applications as organocatalysts. The nitrogen atom in the thiazole ring can act as a Lewis base, while other functional groups can participate in hydrogen bonding or other non-covalent interactions to activate substrates and facilitate chemical reactions. For instance, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, which are important scaffolds in pharmacologically active molecules beilstein-journals.org.

Corrosion Inhibition Properties and Mechanisms for Metallic Substrates

Benzothiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments rsc.org. The corrosion inhibition properties of this compound can be attributed to its ability to adsorb onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal.

The mechanism of corrosion inhibition involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms of the benzothiazole ring, as well as the π-electrons of the aromatic system, with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond between the inhibitor molecule and the metal surface. The presence of the hydroxyl and bromo substituents on the phenol ring can further enhance the adsorption process through electrostatic interactions and by increasing the electron density on the molecule.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the corrosion inhibition efficiency of these compounds electrochemsci.orgresearchgate.net. These studies have shown that benzothiazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Specialty Dyes and Pigments from Benzothiazole Derivatives

The benzothiazole scaffold is a key component in the synthesis of a wide range of specialty dyes and pigments, particularly azo dyes ekb.egnih.govnih.gov. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component nih.gov.

In the context of this compound, the corresponding amino derivative, 2-(benzo[d]thiazol-2-yl)-4-bromoaniline, could be synthesized and then diazotized to form a diazonium salt. This diazonium salt can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide array of azo dyes with different colors and properties.

The color of the resulting dye is determined by the extent of the π-conjugated system in the molecule. The benzothiazole ring, being an electron-withdrawing group, can significantly influence the electronic properties of the dye and, consequently, its color. The presence of the bromo and hydroxyl groups can also modulate the color and other properties, such as lightfastness and solubility. Thiazole-based azo dyes are known for their bright colors and good fastness properties on synthetic fibers researchgate.net.

Applications in Polymer Chemistry

While direct polymerization of this compound is not extensively documented in scientific literature, its derivatives, featuring the rigid and bulky benzothiazole pendant group, are valuable monomers in the synthesis of high-performance polymers. The incorporation of such large, heterocyclic side groups into polymer backbones significantly influences their physical and chemical properties. This approach is a well-established strategy to enhance solubility, thermal stability, and mechanical performance of polymers like polyimides and poly(aryl ether)s. The benzothiazole moiety, in particular, can impart desirable characteristics due to its aromatic nature and high thermal resistance.

Research into polymers with bulky pendant groups analogous to the 2-(benzo[d]thiazol-2-yl)phenol structure has shown that these modifications can disrupt chain packing, leading to improved solubility in organic solvents without compromising thermal properties. csic.es This is a critical advancement for the processability of high-performance polymers, which are often intractable.

Polyimides with Benzothiazole-Analogous Pendant Groups

Polyimides are renowned for their exceptional thermal and mechanical properties, but their application can be limited by poor solubility. The introduction of bulky pendant groups is a common strategy to mitigate this issue. In studies on polyimides synthesized from dianhydrides with various pendant groups (hydrogen, t-butyl, and phenyl), it was observed that the presence of these side groups significantly enhanced the solubility of the resulting polymers. csic.es For instance, chemically imidized polyimides containing t-butyl or specialized diamine units showed solubility in common organic solvents like chloroform, N,N-dimethylacetamide (DMA), N-methylpyrrolidone (NMP), and m-cresol at room temperature, whereas the unmodified polymers were insoluble. csic.es

The thermal properties of these modified polyimides were also investigated. The introduction of pendant groups was found to slightly increase the glass transition temperature (Tg). csic.es However, the thermal stability, as measured by the decomposition temperature, was somewhat reduced, particularly in polymers with t-butyl pendant groups. csic.es

Below is a data table summarizing the properties of polyimides with different pendant groups, illustrating the impact of these structural modifications.

Dianhydride Pendant GroupDiamineSolubility in NMPGlass Transition Temperature (°C)Decomposition Temperature (°C)
HydrogenODAInsoluble255540
HydrogenDDMInsoluble265530
t-ButylODASoluble260525
t-ButylDDMSoluble270515
PhenylODAInsoluble265550
PhenylDDMInsoluble275540

Data compiled from analogous studies on polyimides with pendant groups. csic.es

Poly(aryl ether)s with Bulky Side Chains

Similar to polyimides, the properties of poly(aryl ether)s can be tailored by incorporating monomers with bulky side groups. Research on poly(aryl ether)s synthesized from bisphenols containing naphthyl moieties has demonstrated that these pendant groups lead to polymers with high glass transition temperatures and excellent thermal stability. researchgate.net These polymers also exhibit good solubility in a range of common organic solvents, which is advantageous for processing and fabrication of films and fibers. researchgate.net

The mechanical properties of polymers with bulky side groups are also noteworthy. For example, polyimides with phenyl pendant groups have been reported to exhibit tensile strengths up to 135 MPa and mechanical moduli up to 3.0 GPa, highlighting their potential for applications requiring high mechanical performance. csic.es

The following table presents data on the thermal properties of poly(aryl ether)s with naphthyl pendant groups, which serve as an analogue to the benzothiazole structure.

PolymerPendant GroupMn ( g/mol )Glass Transition Temperature (°C)5% Weight Loss Temperature (°C)
PAE-1β-Naphthyl96,200256>400
PAE-2β-Naphthyl88,600274>400

Data based on studies of poly(aryl ether)s with analogous bulky pendant groups. researchgate.net

Structure Property and Structure Reactivity Correlations for 2 Benzo D Thiazol 2 Yl 4 Bromophenol

Influence of Halogen (Bromine) Substitution on Electronic Structure and Reactivity

The introduction of a bromine atom at the 4-position of the phenol (B47542) ring significantly modulates the electronic landscape of the 2-(hydroxyphenyl)benzothiazole (HBT) scaffold. As a halogen, bromine exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, and electron-donating through resonance (+M effect) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring.

This electron-withdrawing nature influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on related substituted benzothiazoles show that electron-withdrawing substituents tend to lower the energy levels of both HOMO and LUMO. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com The bromine substitution is expected to tune this energy gap, thereby affecting the molecule's susceptibility to chemical reactions and influencing its photophysical properties. For instance, in studies of 2-(2'-hydroxy-4'-R-phenyl)benzothiazole derivatives, electron-withdrawing groups like halogens were found to cause a hypsochromic (blue) shift in the emission spectra. researchgate.net

From a reactivity standpoint, the bromine atom provides a versatile synthetic handle. The carbon-bromine bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. rsc.orgresearchgate.net This functionalization capability is crucial for fine-tuning the compound's properties for specific applications. Furthermore, the electron-deficient nature of the brominated aromatic ring can influence its reactivity in nucleophilic aromatic substitution reactions under certain conditions. nih.gov

Table 7.1: Representative Influence of Bromine Substitution on Calculated Electronic Properties of a Phenylbenzothiazole Scaffold.
CompoundSubstituent (R)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Parent HBT-H-5.85-1.524.33
Brominated HBT-Br-5.98-1.754.23

Note: Data are representative values based on general trends observed in computational studies of substituted benzothiazoles and are for illustrative purposes.

Role of Hydroxyl Functionality in Proton Transfer and Coordination Processes

The phenolic hydroxyl (-OH) group is arguably the most critical functionality governing the unique photophysical behavior of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol. Its presence, in conjunction with the nitrogen atom of the adjacent benzothiazole (B30560) ring, facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comnih.gov

The ESIPT process is a four-stage photocycle:

Ground State (Enol form, E): In the ground state, the molecule exists in its stable enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen.

Photoexcitation (E → E): Upon absorption of UV light, the molecule is promoted to the excited singlet state of the enol form (E). In this state, the acidity of the hydroxyl proton increases, while the basicity of the thiazole (B1198619) nitrogen also increases.

Proton Transfer (E* → K): An ultrafast (femtosecond to picosecond timescale) transfer of the proton occurs along the hydrogen bond from the oxygen to the nitrogen atom, forming an excited keto tautomer (K). nih.gov

Relaxation and Tautomerization (K* → K → E): The excited keto form relaxes to its ground state (K) via fluorescence, emitting light at a significantly longer wavelength than the normal enol emission would be. This results in an unusually large Stokes shift. nih.gov The unstable ground-state keto form then rapidly undergoes back-proton transfer to regenerate the original ground-state enol form (E), completing the cycle. researchgate.net

This ESIPT mechanism is responsible for the characteristic fluorescence properties of this class of compounds, including their potential for dual emission and high photostability. nih.gov

Beyond its role in ESIPT, the hydroxyl group, along with the thiazole nitrogen, provides a potential bidentate chelation site for metal ions. researchgate.net The oxygen and nitrogen atoms can act as donors, allowing the molecule to function as a ligand in coordination chemistry. This coordination can significantly alter the photophysical properties of the molecule, a principle often exploited in the design of fluorescent chemosensors for metal ion detection.

Impact of Molecular Conformation on Spectroscopic and Photophysical Behavior

The efficiency and nature of the ESIPT process are highly dependent on the molecule's conformation. For an effective proton transfer, the proton donor (-OH) and acceptor (=N-) must be in close spatial proximity, a condition maintained by the intramolecular hydrogen bond. nih.gov This requires a largely planar conformation, particularly with respect to the dihedral angle between the bromophenol and benzothiazole ring systems.

X-ray crystallographic analyses of similar HBT derivatives show that the intramolecular hydrogen bond helps to lock the molecule into a nearly planar structure. rsc.org Any significant deviation from this planarity, such as twisting around the single bond connecting the two ring systems, would weaken the hydrogen bond, increase the distance between the donor and acceptor, and subsequently hinder the ESIPT process. Such rotational distortions can provide a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence quantum yield. frontiersin.org

The rigidity of the molecular structure is therefore crucial for high emission efficiency. frontiersin.org In solution, the molecule may have some conformational flexibility, but in a rigid matrix or in the solid state, intramolecular rotations are restricted. rsc.org This restriction often leads to an enhancement of fluorescence intensity, a phenomenon known as aggregation-induced emission (AIE) or solid-state luminescence enhancement. nih.govrsc.org The surrounding environment, including solvent polarity and viscosity, can influence the conformational equilibrium and, consequently, the observed spectroscopic and photophysical behavior. rsc.org

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Effects (Hirshfeld Surface Analysis)

In the solid state, the spatial arrangement of this compound molecules is dictated by a combination of non-covalent intermolecular interactions. These interactions determine the crystal packing and can influence the bulk material's properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. figshare.comnih.gov

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong O-H···N or O-H···O intermolecular hydrogen bonds with neighboring molecules, creating robust supramolecular synthons that guide the crystal packing. figshare.comnih.gov

π-π Stacking: The electron-rich aromatic systems of the benzothiazole and bromophenol rings can engage in π-π stacking interactions, which are crucial for stabilizing the crystal structure. nih.govnih.gov These can occur in face-to-face or offset arrangements.

Halogen Bonding: The bromine atom can act as a Lewis acidic region (a σ-hole) and participate in halogen bonding with Lewis basic sites (e.g., N, O, S atoms) on adjacent molecules. This directional interaction is an important tool in crystal engineering.

Hirshfeld surface analysis allows for the generation of 2D fingerprint plots that summarize the contribution of each type of interaction to the total surface area. This provides a quantitative measure of the crystal packing environment.

Table 7.4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzothiazole Derivative.
Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~47%Represents the most significant contribution, typical for organic molecules. nih.govnih.gov
C···H / H···C~25%Indicates the presence of C-H···π interactions. nih.gov
O···H / H···O~17%Corresponds to O-H···N/O hydrogen bonds and weaker C-H···O contacts. nih.gov
Br···H / H···Br~5%Highlights contacts involving the bromine atom.
Other (N···H, S···H, C···C)~6%Includes π-π stacking and other minor contacts. nih.gov

Note: The values are illustrative, based on published analyses of structurally similar compounds, as specific data for the title compound may vary. nih.govnih.gov

Systemic Analysis of Substituent Effects on Overall Compound Performance

The systematic variation of substituents on the HBT scaffold is a common strategy for tuning its photophysical properties. rsc.org The effect of a substituent is generally correlated with its electron-donating or electron-withdrawing ability. researchgate.net

Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, and -CH₃ tend to increase the electron density on the phenyl ring, raising the HOMO energy level more significantly than the LUMO. This typically reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like -Br, -CN, and -COOH decrease the electron density, lowering the energy of the frontier orbitals. This often leads to a hypsochromic (blue) shift of the ESIPT keto emission. researchgate.net

The bromine atom in the title compound acts as a weak electron-withdrawing group, modulating the emission profile compared to the unsubstituted parent HBT molecule. This ability to fine-tune the optical properties through substitution is fundamental to designing molecules for specific applications, such as fluorescent probes for bioimaging, sensors, or materials for organic light-emitting diodes (OLEDs). rsc.orgfrontiersin.org The combination of the ESIPT-enabling hydroxyl group with the electronically-tuning bromine substituent defines the compound's specific performance profile within the broader HBT family.

Table 7.5: General Effects of Substituents on the Photophysical Performance of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) Derivatives.
Substituent Type (at 4'-position)Example GroupEffect on HOMO/LUMO GapEffect on ESIPT Emission WavelengthReference
Strong Electron-Donating-N(CH₃)₂DecreaseSignificant Red-Shift (Bathochromic) nih.gov
Moderate Electron-Donating-OCH₃Slight DecreaseRed-Shift (Bathochromic) researchgate.net
Neutral/Reference-HReferenceReference researchgate.net
Weak Electron-Withdrawing-BrSlight Increase/Decrease (Varies)Slight Blue-Shift (Hypsochromic) researchgate.net
Strong Electron-Withdrawing-COOHIncreaseBlue-Shift (Hypsochromic) researchgate.net

Emerging Research Frontiers and Outlook for 2 Benzo D Thiazol 2 Yl 4 Bromophenol

Exploration of Hybrid Materials and Nanocomposites incorporating 2-(Benzo[d]thiazol-2-yl)-4-bromophenol

The integration of benzothiazole-phenol derivatives into larger material systems is a promising strategy for creating advanced functional materials. Research in this area focuses on incorporating these molecules into polymers and inorganic nanostructures to enhance properties like thermal stability, mechanical strength, and photo-responsiveness.

Derivatives of this compound have been successfully incorporated into polymeric materials, leading to composites with improved thermal and mechanical characteristics. These enhancements make them suitable for specialized applications in electronics and as structural components. The benzothiazole (B30560) moiety contributes to the rigidity and stability of the polymer matrix.

Furthermore, benzothiazole derivatives are being explored for the creation of silica (B1680970) nanocomposites, particularly for biomedical imaging. For instance, benzothiazolium derivative-capped mesoporous silica nanoparticles have been developed for imaging β-amyloid plaques, which are associated with Alzheimer's disease. nih.govacs.orgbath.ac.uk These nanocomposites are designed to deliver the fluorescent benzothiazole probe across the blood-brain barrier. nih.govacs.org While the specific use of this compound in such systems is still an emerging area, its structural similarity to proven imaging agents suggests significant potential.

Material TypeIncorporating Benzothiazole-PhenolPotential ApplicationsKey Properties
Polymer Composites Enhances polymer matrix properties.Advanced electronics, structural materials.Increased thermal stability, improved mechanical strength.
Silica Nanocomposites Serves as a fluorescent probe attached to nanoparticles.In vivo biomedical imaging (e.g., Alzheimer's diagnosis).Blood-brain barrier penetration, targeted fluorescence. nih.govacs.org
Hybrid Films Acts as a functional component in thin films.Organic electronics, sensor development.Tunable optical properties, environmental sensitivity.

Advanced Spectroscopic Probing Techniques for Real-Time Dynamics

The photophysical behavior of this compound is dominated by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process, occurring on a picosecond or femtosecond timescale, involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. Advanced spectroscopic techniques are crucial for observing and understanding these real-time dynamics.

Molecules like 2-(2'-hydroxyphenyl)benzothiazole (HBT), the parent structure of the compound in focus, are classic examples of ESIPT systems. bohrium.comacs.org Upon absorbing light, the initial 'enol' form is excited and rapidly converts to a 'keto' tautomer, which is responsible for the fluorescence emission. bohrium.com This process results in an unusually large Stokes shift, meaning there is a significant difference between the absorption and emission wavelengths. This property is highly desirable for applications in fluorescent probes and imaging, as it minimizes self-absorption and improves signal clarity. frontiersin.org

Techniques such as steady-state and time-resolved fluorescence spectroscopy are used to study these dynamics. acs.org The emission properties are often highly sensitive to the molecular environment. In nonpolar solvents, a single fluorescence band from the keto form is typically observed. However, in strong polar or protic solvents, dual or even triple fluorescence can be detected, corresponding to the coexistence of the enol, keto, and anionic forms. acs.org This solvent-dependent behavior underscores the compound's potential for use in developing sensitive environmental probes.

Spectroscopic TechniqueInformation GainedPhenomenon Probed
Steady-State Spectroscopy Absorption and emission spectra, Stokes shift.Ground and excited state energy levels.
Time-Resolved Spectroscopy Fluorescence lifetimes, dynamic processes.Real-time ESIPT dynamics, tautomer formation. acs.org
Transient Absorption Identification of short-lived intermediate species.Direct observation of excited-state species.

Computational Design of Next-Generation Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for designing new molecules with tailored properties. mdpi.comscirp.org These methods allow researchers to predict the geometric, electronic, and optical characteristics of this compound and its derivatives before undertaking complex synthesis. nih.govresearch-nexus.net

By performing in silico modifications—such as adding different electron-donating or electron-withdrawing groups to the benzothiazole-phenol scaffold—scientists can fine-tune key parameters. nih.gov One of the most critical parameters is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption and emission spectra, a desirable feature for applications in organic solar cells and bio-imaging. nih.govacs.org

Computational studies can also predict how structural changes will affect the ESIPT process, ionization potential, and charge transport properties. bohrium.comnih.gov This predictive power accelerates the development of next-generation derivatives for specific applications, such as more efficient emitters for Organic Light Emitting Diodes (OLEDs) or more sensitive fluorescent probes. research-nexus.netnih.gov The close agreement often found between theoretical predictions and experimental data validates the use of these computational approaches in modern materials science. research-nexus.net

Computational ParameterSignificance for Molecular DesignPredicted Property
Optimized Geometry Determines the molecule's stable 3D structure.Steric effects, planarity, potential for aggregation. research-nexus.net
HOMO-LUMO Energy Gap Influences electronic and optical properties.Absorption/emission wavelength, chemical reactivity. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Maps charge distribution and reactive sites.Intermolecular interactions, hydrogen bonding patterns. scirp.org
Reorganization Energy Predicts the efficiency of charge transport.Suitability for organic semiconductor applications. nih.gov

Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, significant effort is being directed towards developing environmentally benign methods for synthesizing benzothiazole derivatives. eurekaselect.com Traditional synthesis often relies on high temperatures, harsh catalysts, and volatile organic solvents. Modern approaches aim to minimize waste, reduce energy consumption, and use safer reagents.

Several sustainable strategies have been successfully applied to the synthesis of the benzothiazole core structure. These include:

Solvent-Free Reactions: Performing the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids under solvent-free conditions, often assisted by microwave irradiation or simple grinding (trituration), can dramatically reduce reaction times and eliminate solvent waste. researchgate.netpharmacyjournal.innih.govekb.eg

Aqueous Media: Using water as the reaction solvent is a key goal of green chemistry. Efficient methods have been developed for synthesizing benzothiazoles in water, sometimes with the aid of a catalyst like copper sulfate. rsc.orgorgchemres.orgmdpi.com

Eco-Friendly Catalysts: Replacing hazardous catalysts with greener alternatives is another important strategy. Molecular iodine, nano cerium(IV) oxide (CeO2), and various reusable heterogeneous catalysts have been shown to be effective for benzothiazole synthesis. pharmacyjournal.inmdpi.commdpi.com These catalysts are often cheaper, less toxic, and can be easily recovered and reused. nih.gov

These sustainable methods not only reduce the environmental impact of chemical production but also offer advantages in terms of cost-effectiveness and efficiency, making the synthesis of compounds like this compound more accessible and scalable. pharmacyjournal.in

Synthesis MethodKey FeaturesAdvantages
Solvent-Free Condensation Uses microwave irradiation or mechanical grinding.Rapid reaction times, no solvent waste, high yields. researchgate.netpharmacyjournal.in
Reaction in Water Employs water as the primary solvent.Environmentally benign, safe, often uses simple catalysts. rsc.orgorgchemres.org
Molecular Iodine Catalysis Solid-phase reaction using iodine as a catalyst.Economical, fast, avoids additional chemicals and solvents. pharmacyjournal.inmdpi.com
Heterogeneous Catalysis Uses solid catalysts like SnP₂O₇ or ZnO NPs.Catalyst is easily separable and reusable, high efficiency. ekb.egnih.gov

Untapped Application Domains for Benzothiazole-Phenol Scaffolds

The versatile benzothiazole ring system is a privileged structure found in a wide array of functional molecules, from pharmaceuticals to industrial dyes. pcbiochemres.compcbiochemres.com While this compound is primarily studied for its photophysical properties, its core structure suggests potential in several other, less explored domains.

One significant untapped area is corrosion inhibition . Benzothiazole derivatives have demonstrated a strong ability to prevent the corrosion of metals like steel and copper. rsc.orgworldsresearchassociation.comresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. researchgate.netrsc.org The heteroatoms (nitrogen and sulfur) in the benzothiazole ring play a key role in binding to the metal surface. The benzothiazole-phenol scaffold could offer enhanced performance in this area, with the phenol (B47542) group providing an additional site for interaction or surface functionalization.

Another promising frontier is in the development of advanced dyes and imaging agents . The strong fluorescence and large Stokes shift associated with the ESIPT process make these compounds ideal candidates for creating highly sensitive fluorescent probes. pcbiochemres.com Beyond simple probes, they could be used as building blocks for more complex systems, such as dyes for solar cells or agents for targeted biological imaging. pcbiochemres.com Their application as intermediates in polymer chemistry and in the synthesis of agrochemicals also represents a domain with significant growth potential.

Untapped DomainUnderlying PropertyPotential Application
Corrosion Inhibition Adsorption onto metal surfaces via heteroatoms.Protecting steel, copper, and other alloys in industrial settings. rsc.orgresearchgate.net
Organic Electronics Tunable optoelectronic properties.Components in organic solar cells, light-emitting diodes (OLEDs). nih.gov
Specialty Dyes Strong fluorescence and environmental sensitivity.Dyes for advanced materials, sensors for detecting environmental changes. pcbiochemres.com
Agrochemicals The benzothiazole scaffold is known in this field.Development of new fungicides or plant protectors. pcbiochemres.com

Q & A

Q. How do researchers characterize dual-channel photoisomerization pathways in this compound?

  • Methodological Answer : Dual isomerization is studied using transient absorption spectroscopy and theoretical PES mapping. Solvent-dependent photoisomer ratios are quantified via HPLC with UV/Vis detection, while isotopic labeling (e.g., deuterated solvents) identifies proton migration pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.